molecular formula C8H9ClN4O B14025149 2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one

2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one

Katalognummer: B14025149
Molekulargewicht: 212.63 g/mol
InChI-Schlüssel: ANHTWBKSNLPQPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1,3,5-triazine with isopropylamine and a chlorinating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: It can participate in further cyclization reactions to form more complex fused ring systems.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation products: Oxidized derivatives with additional functional groups.

    Reduction products: Reduced forms with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one has several applications in scientific research:

    Medicinal chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Wirkmechanismus

The mechanism of action of 2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivative used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-3-methyl-imidazo[2,1-F][1,2,4]triazin-4-one
  • 2-Chloro-3-ethyl-imidazo[2,1-F][1,2,4]triazin-4-one
  • 2-Chloro-3-phenyl-imidazo[2,1-F][1,2,4]triazin-4-one

Uniqueness

2-Chloro-3-isopropyl-imidazo[2,1-F][1,2,4]triazin-4-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic properties and its interaction with molecular targets compared to its analogs.

Eigenschaften

Molekularformel

C8H9ClN4O

Molekulargewicht

212.63 g/mol

IUPAC-Name

2-chloro-3-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C8H9ClN4O/c1-5(2)13-7(14)6-10-3-4-12(6)11-8(13)9/h3-5H,1-2H3

InChI-Schlüssel

ANHTWBKSNLPQPO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=O)C2=NC=CN2N=C1Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.